molecular formula C22H17FN2O2 B3551623 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No. B3551623
M. Wt: 360.4 g/mol
InChI Key: OQUGMTHNSGMLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide, also known as DMFPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to possess a range of interesting biochemical and physiological effects. In We will also discuss future directions for research on this compound.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to bind to the GABA-A receptor and modulate its activity, which could be responsible for its effects on neuronal signaling. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which could be responsible for its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of interesting biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of ion channels and receptors, including the GABA-A receptor, the NMDA receptor, and the TRPV1 channel. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In vivo studies have shown that this compound can inhibit the growth of cancer cells and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, its well-established synthesis method, and its potential applications in a range of scientific research fields. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide. One potential direction is the development of this compound-based compounds with improved pharmacological properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of the mechanism of action of this compound, including its effects on ion channels and receptors. Finally, this compound could be studied further for its potential applications in drug discovery and cancer research.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, which could be useful for studying neuronal signaling pathways. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties.

properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-13-10-14(2)20-19(11-13)25-22(27-20)16-4-3-5-18(12-16)24-21(26)15-6-8-17(23)9-7-15/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGMTHNSGMLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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